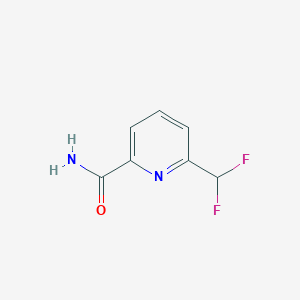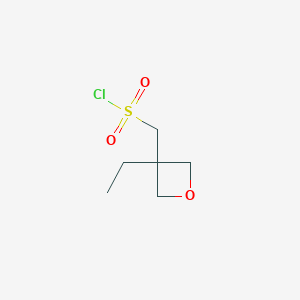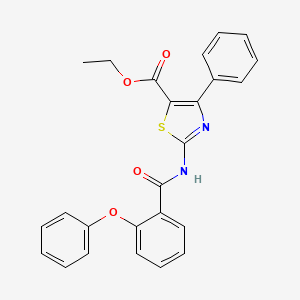![molecular formula C11H13NO6 B2712940 [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid CAS No. 337493-89-7](/img/structure/B2712940.png)
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: is a chemical compound with the molecular formula C11H13NO6 and a molecular weight of 255.229 . This compound is known for its unique structure, which includes a carboxymethyl group, a dihydroxybenzyl group, and an aminoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the dihydroxybenzyl compound. One common synthetic route includes the following steps:
Preparation of Dihydroxybenzyl Compound: : The dihydroxybenzyl compound can be synthesized through the reduction of a nitro compound or by direct hydroxylation of a benzyl compound.
Introduction of Carboxymethyl Group: : The carboxymethyl group can be introduced through a reaction with chloroacetic acid under basic conditions.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
化学反应分析
Types of Reactions
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: can undergo various types of chemical reactions, including:
Oxidation: : The dihydroxybenzyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Electrophiles like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amino derivatives, hydroxyl derivatives, and other reduced forms.
Substitution: : Amides, esters, and other substituted derivatives.
科学研究应用
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: : Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also inhibit certain enzymes, leading to therapeutic effects in disease treatment.
相似化合物的比较
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: can be compared with other similar compounds, such as:
Hydroxytyrosol: : Another phenolic compound with antioxidant properties.
Catecholamines: : Compounds with similar dihydroxybenzyl structures, such as dopamine and norepinephrine.
Amino acids: : Other amino acids with carboxymethyl groups, such as glycine and alanine.
The uniqueness of This compound
属性
IUPAC Name |
2-[carboxymethyl-[(2,4-dihydroxyphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-8-2-1-7(9(14)3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJCPBLFBWDYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CN(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2712866.png)
![1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2712867.png)
![4-(5-bromopyridine-3-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2712868.png)





![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide](/img/structure/B2712878.png)
![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)
